methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate
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Overview
Description
Methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate is a complex organic compound that features a benzothiazole ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Carbamothioylation: The benzothiazole derivative is then reacted with an isothiocyanate to introduce the carbamothioyl group.
Coupling with Benzoate: The final step involves coupling the benzothiazole derivative with methyl 4-aminobenzoate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or benzoate derivatives.
Scientific Research Applications
Methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The carbamothioyl group may enhance binding affinity and specificity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
- Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
Uniqueness
Methyl 4-({[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]amino}carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and carbamothioyl group make it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15(22)11-8-6-10(7-9-11)14(21)19-16(24)20-17-18-12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNFSFXAOXXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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